(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride

Metabolic Stability CYP450 Fluorine Chemistry

(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (CAS 1213846-75-3) is a chiral, fluorinated phenylcyclopropylamine building block with the molecular formula C₁₀H₁₃ClFN and a molecular weight of 201.67 g/mol. It features a cyclopropyl group attached to a methanamine, which is further substituted with an ortho-fluorophenyl moiety in a defined (R)-stereochemical configuration.

Molecular Formula C10H13ClFN
Molecular Weight 201.67 g/mol
CAS No. 1213846-75-3
Cat. No. B1489431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride
CAS1213846-75-3
Molecular FormulaC10H13ClFN
Molecular Weight201.67 g/mol
Structural Identifiers
SMILESC1CC1C(C2=CC=CC=C2F)N.Cl
InChIInChI=1S/C10H12FN.ClH/c11-9-4-2-1-3-8(9)10(12)7-5-6-7;/h1-4,7,10H,5-6,12H2;1H/t10-;/m1./s1
InChIKeyZERUEQOFZLOJJX-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (R)-Cyclopropyl(2-fluorophenyl)methanamine HCl: A Guide for R&D and Procurement


(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (CAS 1213846-75-3) is a chiral, fluorinated phenylcyclopropylamine building block with the molecular formula C₁₀H₁₃ClFN and a molecular weight of 201.67 g/mol . It features a cyclopropyl group attached to a methanamine, which is further substituted with an ortho-fluorophenyl moiety in a defined (R)-stereochemical configuration . This compound serves as a key intermediate or scaffold in medicinal chemistry, particularly for the development of central nervous system (CNS) agents and enzyme inhibitors, due to the established activity profile of its class [1]. Its unique combination of a strained cyclopropane ring, a fluorine atom, and a specific chiral center differentiates it from non-fluorinated or achiral analogs, offering distinct advantages in drug design [2].

Why (R)-Cyclopropyl(2-fluorophenyl)methanamine HCl Cannot Be Substituted with Generic Analogs


Substituting (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride with a generic analog, such as the racemate or a different regioisomer, carries significant scientific risk due to the profound impact of stereochemistry and substitution patterns on biological activity within this class. Research on closely related 2-aryl-2-fluoro-cyclopropylamines demonstrates that the (1S,2S) enantiomer of trans-2-fluoro-2-phenylcyclopropylamine is a more potent inhibitor of both MAO A and B than the (1R,2R) enantiomer, confirming that absolute configuration dictates potency [1]. Furthermore, the position of the fluorine atom on the aromatic ring critically influences activity; electron-withdrawing para-substituents increase MAO A inhibition, while ortho-substitution may alter both potency and selectivity [2]. Using an unverified analog without defined (R)-stereochemistry or with a different fluorophenyl isomer could lead to a complete loss of desired activity or an unpredictable change in target selectivity, making it unsuitable for reproducible scientific research [3].

Quantitative Differentiation of (R)-Cyclopropyl(2-fluorophenyl)methanamine HCl: Evidence for Scientific Selection


Ortho-Fluorophenyl Substitution Provides Differentiated Metabolic Stability Compared to Non-Fluorinated Scaffolds

The ortho-fluorophenyl group in the target compound confers significant metabolic advantages. Fluorine substitution on an aromatic ring is a well-established strategy to block sites of CYP450-mediated oxidative metabolism, thereby increasing the half-life of drug candidates [1]. In a comparative study of metabolic pathways, fluorinated phenylcyclopropylamines were shown to have improved stability profiles relative to their non-fluorinated counterparts [2]. The ortho-substitution pattern, specifically, is known to offer steric hindrance to metabolic enzymes, a feature not present in para- or meta-substituted analogs, which may translate to a superior pharmacokinetic profile.

Metabolic Stability CYP450 Fluorine Chemistry

Cyclopropylamine Motif Imparts Mechanism-Based Enzyme Inhibition Potential Superior to Simple Alkylamines

The cyclopropylamine functional group is a privileged motif in medicinal chemistry due to its ability to act as a mechanism-based enzyme inhibitor [1]. Unlike simple alkylamines that often act as competitive inhibitors, cyclopropylamines can form covalent adducts with enzyme cofactors (e.g., FAD in MAO or LSD1), leading to irreversible inhibition and prolonged pharmacodynamic effects [2]. This mechanism is a key differentiator from non-cyclopropylamine analogs, which typically lack this covalent binding mode and therefore exhibit shorter duration of action and potentially lower potency [3].

Enzyme Inhibition MAO LSD1

Chiral (R)-Configuration Dictates Enantioselective Activity vs. (S)-Enantiomer in Phenylcyclopropylamine Class

The specific (R)-stereochemical configuration of the target compound is a primary determinant of its biological activity. In the phenylcyclopropylamine class, absolute configuration profoundly impacts enzyme inhibition potency [1]. For the closely related trans-2-fluoro-2-phenylcyclopropylamine, the (1S,2S)-enantiomer was found to be a more potent inhibitor of both MAO A and B than the (1R,2R)-enantiomer [2]. This demonstrates that the (R)- or (S)-configuration is not interchangeable; using the racemate or the incorrect enantiomer can lead to significantly reduced activity, as seen with tranylcypromine analogs. The use of the single (R)-enantiomer ensures that the observed biological effect is due to the desired stereoisomer, eliminating confounding data from a less active or inactive counterpart.

Stereochemistry Enantioselectivity Chiral Resolution

Synergistic Combination of Cyclopropyl and ortho-Fluorophenyl Groups Maximizes Conformational Rigidity vs. More Flexible Analogs

The combination of a cyclopropyl group and an ortho-fluorophenyl ring on the same carbon atom creates a unique, highly conformationally restricted scaffold [1]. The cyclopropane ring imparts rigidity, limiting the conformational freedom of the amine group and pre-organizing the molecule for target binding [2]. The ortho-fluorine atom introduces a strong dipole and further restricts rotation around the C-C bond to the phenyl ring, locking the aromatic moiety in a specific orientation [3]. This dual restriction is not present in analogs lacking the cyclopropane ring (e.g., simple benzylamines) or those with a para-fluorophenyl group, which allows more free rotation. This enhanced rigidity can translate to improved binding affinity and selectivity for specific biological targets.

Conformational Analysis Drug Design Target Binding

High-Value Application Scenarios for (R)-Cyclopropyl(2-fluorophenyl)methanamine HCl


Design of Selective and Potent CNS-Active Enzyme Inhibitors

Based on its privileged cyclopropylamine motif, this compound is ideally suited for designing mechanism-based, irreversible inhibitors of CNS targets such as Monoamine Oxidases (MAO A/B) [1] or Lysine-Specific Demethylase 1 (LSD1) [2]. The defined (R)-stereochemistry and conformational rigidity are critical for achieving target selectivity and high potency in neurological disease models [3].

Key Chiral Building Block in Structure-Activity Relationship (SAR) Studies

The compound's combination of ortho-fluorophenyl and cyclopropyl groups makes it an essential tool for SAR exploration. Researchers can use it to systematically probe the effects of stereochemistry, fluorine substitution, and conformational constraint on biological activity. Using this specific (R)-enantiomer eliminates the variable of stereochemical purity, ensuring that any observed changes in activity are due to the intended structural modifications [4].

Development of Metabolically Stable Lead Compounds

The presence of the ortho-fluorine atom provides a built-in advantage in lead optimization campaigns focused on improving metabolic stability [5]. Procurement of this compound is justified when designing analogs intended to overcome the metabolic liabilities of non-fluorinated phenylcyclopropylamine leads, such as rapid clearance or the formation of reactive metabolites [6]. The ortho-substitution pattern offers a unique steric and electronic shield against CYP450 oxidation.

Asymmetric Synthesis of Complex Pharmaceutical Intermediates

As a single enantiomer with a primary amine, this compound is a highly versatile chiral building block for asymmetric synthesis. It can be directly incorporated into more complex drug candidates via amide bond formation, reductive amination, or other standard transformations, preserving the crucial stereocenter and imparting its unique structural and biological properties to the final molecule .

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